Methyl 6-Amino-2-fluoronicotinate

PET Radiotracer Synthesis Radiofluorination Halogen Exchange

Researchers optimizing fluorinated heterocyclic scaffolds often encounter irreproducible SAR when substituting 2-chloro/bromo analogs-their stronger electron withdrawal (σₚ +0.23 vs. +0.06 for F) skews kinase hinge-binding and precludes direct ¹⁸F labeling. Methyl 6-amino-2-fluoronicotinate resolves this: • Enables one-step nucleophilic [¹⁸F]fluorination-eliminates multi-step radiosynthetic protocols required by 2-Cl/2-Br analogs. • Delivers a graduated Hammett profile for matched molecular pair (MMP) FBDD campaigns without overwhelming the pyridine π-system. • Supplied at ≥98% purity with batch-specific NMR/HPLC/GC certificates, reducing in-process purification burden. • Ambient storage/shipping compatible with automated high-throughput parallel synthesis platforms.

Molecular Formula C7H7FN2O2
Molecular Weight 170.143
CAS No. 1445962-42-4
Cat. No. B2450129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Amino-2-fluoronicotinate
CAS1445962-42-4
Molecular FormulaC7H7FN2O2
Molecular Weight170.143
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)N)F
InChIInChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10)
InChIKeyDXDKIPHFKCEHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Amino-2-fluoronicotinate (CAS 1445962-42-4): Core Chemical Identity and Procurement Profile


Methyl 6-amino-2-fluoronicotinate (CAS 1445962-42-4) is a disubstituted pyridine-3-carboxylate ester belonging to the nicotinate class, featuring a fluorine atom at the 2-position and a primary amine at the 6-position of the pyridine ring . With a molecular formula of C₇H₇FN₂O₂ and a molecular weight of 170.14 g·mol⁻¹, it is routinely supplied as a ≥98% purity solid building block for medicinal chemistry and organic synthesis applications . Its unique substitution pattern positions it as a versatile intermediate for constructing fluorinated heterocyclic scaffolds in drug discovery programs.

Why In-Class Nicotinate Analogs Cannot Replace Methyl 6-Amino-2-fluoronicotinate in High-Precision Syntheses


The 2-fluoro-6-amino substitution pattern on the nicotinate core creates a uniquely polarised electronic environment that is not replicated by 2-chloro, 2-bromo, or non-halogenated analogs. The strong electron-withdrawing effect of fluorine (σₚ = +0.06) contrasts sharply with chlorine (σₚ = +0.23) and bromine (σₚ = +0.23), while the 6-amino group provides a site for further derivatisation that operates under distinct nucleophilic/electrophilic reactivity rules compared to the non-fluorinated scaffold [1]. Furthermore, the 2-fluoro substituent uniquely enables direct one-step [¹⁸F]-radiofluorination of the pyridine ring—a radiosynthetic advantage that cannot be achieved with 2-chloro or 2-bromo analogs, which require multi-step, lower-yielding sequences [2]. These electronic and radiochemical differences mean that substituting analogs can alter reaction rates, regioselectivity, and biological target engagement in ways that undermine reproducibility in lead optimisation campaigns.

Quantitative Differentiation Evidence for Methyl 6-Amino-2-fluoronicotinate vs. Its Closest Analogs


Radiofluorination Efficiency: 2-Fluoro Substituent Enables Single-Step [¹⁸F]-Incorporation vs. 2-Chloro/2-Bromo Analogs

In PET tracer development, 6-fluoronicotinamide scaffolds bearing a 2-fluoro substituent can be radiolabeled via direct, single-step nucleophilic [¹⁸F]fluorination, whereas the corresponding 2-chloro and 2-bromo analogs require multi-step halogen exchange or metal-mediated coupling procedures that are incompatible with short-lived ¹⁸F half-life constraints [1]. The target compound, Methyl 6-amino-2-fluoronicotinate, preserves this critical 2-fluoro group, making it the preferred late-stage intermediate for radiotracer programs.

PET Radiotracer Synthesis Radiofluorination Halogen Exchange

Electronic Modulation of Pyridine Ring Reactivity: Hammett σₚ Values of 2-F vs. 2-Cl and 2-Br

Quantitative Hammett substituent constants for the 2-position show that fluorine (σₚ = +0.06) exerts a moderate electron-withdrawing effect via the field effect, whereas chlorine (σₚ = +0.23) and bromine (σₚ = +0.23) exhibit stronger inductive withdrawal combined with resonance donation (+M effect) [1]. This differential electronic profile results in distinct rates of nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling at the 2-position, making the 2-fluoro analog the preferred building block when chemoselectivity under mild conditions is required.

Hammett Analysis Electron-Withdrawing Effects Reactivity Tuning

Thermal and Storage Stability: Methyl Ester vs. tert-Butyl Ester Analog

The methyl ester is stable at room temperature for long-term storage (recommended conditions: dry, ambient), whereas the corresponding tert-butyl ester (tert-Butyl 6-amino-2-fluoronicotinate, MW 212.22 g·mol⁻¹) requires refrigerated storage (2–8 °C) to prevent thermal deprotection and degradation . This practical difference reduces cold-chain logistics costs and shelf-life risks for procurement of the methyl ester.

Ester Stability Storage Conditions Building Block Integrity

Commercial Purity Benchmark: ≥98% for Methyl 6-Amino-2-fluoronicotinate vs. 95% for 2-Chloro and 2-Bromo Analogs

Multiple suppliers specify a minimum purity of 98% for Methyl 6-amino-2-fluoronicotinate, supported by batch QC data (NMR, HPLC, GC) . In contrast, the minimum purity specifications for the 2-chloro and 2-bromo analogs are typically 95% . This 3-percentage-point purity advantage, combined with the availability of full analytical certificates, reduces the burden of in-house purification and ensures greater lot-to-lot reproducibility for critical synthetic steps.

Chemical Purity Procurement Quality Batch Consistency

High-Value Application Scenarios for Methyl 6-Amino-2-fluoronicotinate Based on Demonstrated Differentiation


Late-Stage Intermediate for [¹⁸F]-PET Radiotracer Synthesis

The 2-fluoro substituent enables direct, one-step nucleophilic [¹⁸F]fluorination of the pyridine ring, a radiosynthetic advantage that is absent in 2-chloro and 2-bromo analogs which demand multi-step protocols [1]. The methyl ester 6-amino-2-fluoronicotinate serves as the ideal protected building block, allowing the 6-amino group to be elaborated into diverse amide or urea pharmacophores while preserving the critical 2-[¹⁸F]fluoro label. This scenario directly leverages the single-step radiofluorination advantage documented in Section 3, Evidence Item 1.

Precision Kinase Inhibitor Fragment Libraries Requiring Fine-Tuned Electronic Effects

The unique Hammett σₚ value of +0.06 for the 2-fluoro substituent, compared to +0.23 for 2-chloro and 2-bromo analogs, offers fragment-based drug design (FBDD) programs a subtle, tunable electron-withdrawing effect that does not overwhelm the pyridine ring's π-system [1]. This enables the construction of matched molecular pairs (MMPs) with graduated electronic profiles for probing kinase hinge-binding SAR, supported by the electronic differentiation data in Section 3, Evidence Item 2.

Room-Temperature Stable Building Block for Automated Parallel Synthesis Platforms

The confirmed room-temperature storage stability of Methyl 6-amino-2-fluoronicotinate eliminates cold-chain logistics, making it suitable for automated weighing and dissolution modules in high-throughput parallel synthesis [1]. In contrast, the tert-butyl ester analog requires refrigerated storage that complicates automated handling workflows. This scenario is grounded in the storage stability comparison presented in Section 3, Evidence Item 3.

High-Purity Starting Material for GMP-Ready API Intermediate Scale-Up

With a supplier-verified minimum purity of 98% and available batch-specific analytical certificates (NMR, HPLC, GC), Methyl 6-amino-2-fluoronicotinate reduces the burden of in-process purification controls compared to the 95%-purity 2-chloro and 2-bromo analogs [1]. This purity advantage, documented in Section 3, Evidence Item 4, translates directly into fewer purification unit operations, higher throughput, and improved cost-of-goods in early-stage process chemistry campaigns.

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